Product packaging for Acid-PEG8-S-S-PEG8-acid(Cat. No.:CAS No. 873013-93-5)

Acid-PEG8-S-S-PEG8-acid

Cat. No.: B1662083
CAS No.: 873013-93-5
M. Wt: 915.1 g/mol
InChI Key: SSUZECNFRDBXHC-UHFFFAOYSA-N
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Description

Overview of Smart Materials and Their Relevance in Advanced Applications

Smart materials, also known as responsive or intelligent materials, are a class of materials engineered to exhibit a significant change in their physical or chemical properties in response to external stimuli. ijbpas.comlinknovate.com These stimuli can be diverse, including temperature, pH, light, electric or magnetic fields, and chemical or biological signals. ijbpas.commdpi.comnih.gov The ability of these materials to sense and react to their environment in a controlled and predictable manner makes them highly valuable for a wide array of advanced applications. linknovate.com

The applications of smart materials are revolutionizing various industries. numberanalytics.com In the aerospace sector, they are utilized for creating morphing aircraft structures that can change shape to optimize aerodynamic efficiency and for vibration and noise control. numberanalytics.com The biomedical field has seen the development of smart materials for implantable devices that adapt to physiological changes, such as stents that modify their size in response to blood pressure fluctuations. numberanalytics.comsciltp.com Other innovative applications include self-healing concrete, smart textiles with thermochromic properties, and materials for environmental purification. linknovate.com The development of smart materials is a multidisciplinary endeavor, integrating principles from materials science, engineering, and biology to create novel solutions for complex challenges. idu.ac.id

The Role of Polyethylene (B3416737) Glycol (PEG) in Responsive Polymer Design

Polyethylene glycol (PEG) is a synthetic, hydrophilic polyether that has garnered significant attention in the design of responsive polymers due to its excellent biocompatibility, water solubility, and ease of modification. hep.com.cnuniversci.comresearchgate.net It is composed of repeating ethylene (B1197577) glycol units and is available in a wide range of molecular weights. frontiersin.org PEG's unique properties have made it a cornerstone in the development of materials for biomedical applications, including drug delivery systems and tissue engineering. universci.comresearchgate.net

PEGylation is the process of covalently attaching PEG chains to molecules such as proteins, peptides, or nanocarriers. ekb.eg This modification has been shown to significantly improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents. researchgate.netscielo.br Key advantages of PEGylation include:

Reduced Immunogenicity: The PEG chains can shield antigenic sites on the surface of proteins, preventing their recognition by the immune system. frontiersin.orgresearchgate.netscielo.br

Increased Stability: PEGylation protects therapeutic molecules from enzymatic degradation, thereby increasing their stability in biological environments. ekb.egscielo.br

Prolonged Circulation Time: The increased hydrodynamic size of PEGylated molecules reduces their clearance by the kidneys, leading to a longer circulation half-life. ekb.egresearchgate.net

Enhanced Solubility: The hydrophilic nature of PEG improves the water solubility of poorly soluble drugs. frontiersin.orgekb.eg

These benefits ultimately lead to more sustained plasma concentrations and potentially improved clinical effectiveness. researchgate.net

The terminal hydroxyl groups of PEG are readily available for chemical modification, allowing for the introduction of various functional groups. nih.govrsc.org This versatility enables the creation of PEG-based materials with tailored properties for specific applications. sigmaaldrich.com For instance, PEG can be functionalized with reactive end groups like acrylates, vinyl sulfones, or maleimides to facilitate cross-linking and the formation of hydrogels. nih.gov

Furthermore, PEG can be incorporated into "smart" polymer systems that respond to specific stimuli. sigmaaldrich.com For example, by attaching pH-sensitive moieties, PEG-based hydrogels can be designed to release drugs in response to changes in the surrounding pH. nih.govnih.gov Similarly, the incorporation of redox-sensitive groups allows for the development of materials that respond to the redox environment. universci.com This ability to create functionalized and responsive PEG derivatives has expanded their use in advanced drug delivery systems, tissue engineering, and theranostics. hep.com.cnsigmaaldrich.com

Disulfide Bonds as a Key Element in Redox-Responsive Systems

Disulfide bonds (-S-S-) are covalent linkages formed between two thiol groups. wikipedia.org They are a critical component in the design of redox-responsive systems, particularly in the biomedical field. nih.govencyclopedia.pub These systems are designed to undergo changes in response to the different redox potentials found in various biological environments. nih.gov

The key reaction that governs the responsiveness of disulfide-containing systems is the thiol-disulfide exchange. wikipedia.org In this reaction, a thiolate anion (R-S⁻) acts as a nucleophile and attacks one of the sulfur atoms in a disulfide bond. rsc.org This results in the cleavage of the original disulfide bond and the formation of a new one, along with the release of a new thiolate. wikipedia.orgrsc.org

This exchange is a type of SN2 reaction and is inhibited at low pH because the protonated thiol form is favored over the deprotonated, nucleophilic thiolate form. wikipedia.org The reaction proceeds through a linear trisulfide-like transition state where the negative charge is delocalized over the three sulfur atoms. rsc.org In biological systems, this reaction is often facilitated by enzymes like thioredoxin. nih.gov

The cellular environment is characterized by distinct redox gradients. The intracellular environment is generally highly reducing due to a high concentration of glutathione (B108866) (GSH), a tripeptide containing a thiol group. frontiersin.org In contrast, the extracellular environment is typically more oxidizing. nih.gov This redox potential difference is crucial for many cellular processes. researchgate.netmdpi.com

This natural redox gradient is often exploited in the design of drug delivery systems. nih.gov Nanocarriers containing disulfide bonds are stable in the oxidizing environment of the bloodstream. nih.gov However, upon entering a cell, particularly a cancer cell which often has even higher GSH levels, the disulfide bonds are rapidly cleaved via thiol-disulfide exchange. nih.govfrontiersin.org This cleavage can trigger the disassembly of the nanocarrier and the release of its therapeutic payload at the target site. nih.gov The disruption of normal redox signaling is also a hallmark of many pathological conditions, making redox-responsive systems a promising area of research. researchgate.netfrontiersin.org

Contextualizing acid-PEG8-S-S-PEG8-acid within Stimuli-Responsive Polymer Chemistry

Within the diverse field of stimuli-responsive polymers, This compound emerges as a specialized and powerful building block, particularly for systems designed to respond to redox gradients. This heterobifunctional linker is characterized by a central disulfide bond (-S-S-), flanked by two polyethylene glycol (PEG) chains, each with eight ethylene oxide units (PEG8), and terminated with carboxylic acid groups (-acid). This distinct architecture imparts specific and highly desirable properties for advanced applications like targeted drug delivery. broadpharm.commedchemexpress.com

The central feature of this molecule is the disulfide bond, which is stable under normal physiological conditions but is susceptible to cleavage in reducing environments. broadpharm.comnih.gov This is particularly relevant in biological systems, as the intracellular environment has a significantly higher concentration of reducing agents, such as glutathione (GSH), compared to the extracellular space. nih.gov This differential provides a targeted release mechanism. For instance, a polymer-drug conjugate utilizing this linker would remain intact in the bloodstream but would release its therapeutic payload upon entering a cell, especially a cancer cell, which often exhibits even higher glutathione levels. nih.govnih.gov

The terminal carboxylic acid groups provide versatile handles for conjugation. These acid groups can be readily reacted with amine groups on proteins, drugs, or other polymers to form stable amide bonds, facilitating the construction of complex, multi-component systems. This bifunctionality allows for the linking of two different molecules or for the creation of crosslinked polymer networks.

One prominent application of linkers like this compound is in the development of Proteolysis Targeting Chimeras (PROTACs). medchemexpress.com PROTACs are molecules designed to hijack the cell's natural protein degradation machinery to eliminate specific target proteins. medchemexpress.com The linker connects a ligand that binds to the target protein with a ligand for an E3 ubiquitin ligase. The precise length and chemical nature of the linker are critical for the successful formation of the ternary complex and subsequent protein degradation. The cleavable disulfide bond in this compound can offer an additional layer of control in advanced PROTAC design.

Below are tables detailing the chemical properties of this compound and a summary of research findings related to disulfide-containing PEG linkers.

Data Tables

Table 1: Chemical Properties of this compound

PropertyValueSource
Chemical Formula C38H74O20S2 hodoodo.com
Molecular Weight 915.11 g/mol hodoodo.com
CAS Number 873013-93-5 hodoodo.com
Appearance To be determined hodoodo.com
Purity >98% (typical) hodoodo.com
Solubility Soluble in aqueous environments chempep.com
Key Functional Groups Carboxylic Acids, Disulfide Bond, Polyethylene Glycol medchemexpress.comhodoodo.com
IUPAC Name 4,7,10,13,16,19,22,25,32,35,38,41,44,47,50,53-hexadecaoxa-28,29-dithiahexapentacontanedioic acid hodoodo.com

Table 2: Research Findings on Disulfide-Containing PEG Linkers in Stimuli-Responsive Systems

FindingSignificanceRelevant ApplicationSource(s)
Redox-Sensitivity Disulfide bonds are cleaved in the presence of reducing agents like glutathione (GSH), which is found in higher concentrations inside cells than in the bloodstream.Targeted drug release inside cells, particularly cancer cells which have elevated GSH levels. nih.govnih.gov
Enhanced Stability Disulfide-linked conjugates exhibit good stability in circulation due to the low reducing potential of blood.Prolonged circulation half-life of therapeutic agents, minimizing premature drug release. nih.gov
Tunable Drug Release The rate of drug release can be modulated by the local concentration of the reducing agent.Controlled and sustained release of therapeutics at the target site. hep.com.cn
Versatile Conjugation PEG linkers with terminal functional groups (e.g., carboxylic acids) allow for straightforward conjugation to a wide range of molecules, including drugs, proteins, and nanoparticles.Construction of antibody-drug conjugates (ADCs), polymer-drug conjugates (PDCs), and PROTACs. digitellinc.combroadpharm.commedchemexpress.com
Improved Pharmacokinetics The PEG component increases water solubility and reduces immunogenicity of the conjugate.Enhanced bioavailability and reduced side effects of conjugated drugs. chempep.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C38H74O20S2 B1662083 Acid-PEG8-S-S-PEG8-acid CAS No. 873013-93-5

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyldisulfanyl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H74O20S2/c39-37(40)1-3-43-5-7-45-9-11-47-13-15-49-17-19-51-21-23-53-25-27-55-29-31-57-33-35-59-60-36-34-58-32-30-56-28-26-54-24-22-52-20-18-50-16-14-48-12-10-46-8-6-44-4-2-38(41)42/h1-36H2,(H,39,40)(H,41,42)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSUZECNFRDBXHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCSSCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H74O20S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20724312
Record name 4,7,10,13,16,19,22,25,32,35,38,41,44,47,50,53-Hexadecaoxa-28,29-dithiahexapentacontane-1,56-dioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20724312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

915.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

873013-93-5
Record name 4,7,10,13,16,19,22,25,32,35,38,41,44,47,50,53-Hexadecaoxa-28,29-dithiahexapentacontane-1,56-dioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20724312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Design Principles of Redox Responsive Polymeric Architectures Incorporating Disulfide Linkages

Molecular Design of Symmetrical Disulfide-Containing PEG Linkers

Symmetrical disulfide-containing Polyethylene (B3416737) Glycol (PEG) linkers, such as acid-PEG8-S-S-PEG8-acid, are meticulously designed molecules that serve as cleavable spacers in bioconjugation and drug delivery systems. The symmetry of the molecule, with identical PEG arms on either side of a central disulfide bond, ensures predictable physical and chemical properties. The core of this design is the disulfide bond (S-S), which is susceptible to cleavage by reducing agents. miami.edunih.gov This redox-responsive feature is central to its function in creating smart materials that can be triggered to disassemble or release a payload in specific biological compartments. mdpi.comnih.gov

The strategic placement of disulfide bonds is a critical aspect of designing redox-responsive polymers, as it dictates the stability and release mechanism of the system. Disulfide linkers can be incorporated in several ways:

Within the Polymeric Backbone: Placing disulfide bonds directly into the main chain of a polymer creates a system where a reductive trigger leads to the degradation of the entire polymer structure. nih.gov This results in a rapid and complete disassembly of the nanocarrier, leading to a burst release of the encapsulated contents.

As Side Chain Linkers: Disulfide bonds can be used to attach therapeutic agents or targeting ligands to the side chains of a polymer. nih.gov In this configuration, cleavage of the disulfide bond releases the attached molecule from the polymer carrier without causing the entire structure to disintegrate.

As Cross-Linkers: In systems like nanogels or core-crosslinked micelles, disulfide bonds can be used as cross-linking agents to create the three-dimensional structure. researchgate.net The introduction of a reducing agent breaks these cross-links, causing the structure to swell or disassemble, thereby releasing the entrapped cargo. mdpi.com

The choice of placement depends on the desired release kinetics and the specific application of the polymeric system.

The compound this compound features carboxylic acid (-COOH) groups at both ends of the PEG chains. This terminal functionality is crucial for its utility as a linker. Carboxylic acid groups are versatile chemical handles that can be used for conjugation to other molecules, typically those containing primary amine groups (-NH2), such as proteins, peptides, or small molecule drugs. broadpharm.comaxispharm.comaxispharm.com

The reaction between a carboxylic acid and an amine forms a stable amide bond. This covalent linkage is typically facilitated by the use of activating agents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC). broadpharm.combiochempeg.commedkoo.com This allows the symmetrical disulfide-PEG linker to be covalently attached to two separate molecules, effectively bridging them. The hydrophilic PEG chains serve to increase the water solubility of the resulting conjugate. medkoo.comchempep.comprecisepeg.com

Rationale for PEG Chain Length (PEG8) in Redox-Responsive Conjugates

Solubility and Steric Hindrance: PEGylation, the process of attaching PEG chains, is a well-established method to increase the aqueous solubility and biocompatibility of molecules. chempep.comrsc.org The PEG8 chains provide sufficient hydrophilicity. Longer PEG chains can create significant steric hindrance, which can sometimes interfere with the interaction of a conjugated molecule with its biological target. rsc.orgnih.gov A shorter chain length like PEG8 helps to minimize this "shielding" effect while still providing solubility benefits. axispharm.com

Pharmacokinetics: In drug delivery, PEGylation is known to prolong the circulation time of nanoparticles and large molecules by helping them evade clearance by the reticuloendothelial system (RES). nih.gov The length of the PEG chain directly impacts this effect; longer chains generally lead to longer circulation times. nih.govdovepress.com The PEG8 length is often selected for applications where an intermediate circulation time is desired or where the conjugate is intended for rapid cellular uptake rather than prolonged circulation.

Targeting Efficiency: For targeted drug delivery systems, an excessively long PEG chain can sometimes mask the targeting ligand, preventing it from binding to its receptor on the target cell. nih.gov The choice of PEG8 can be a compromise to allow for effective targeting while still benefiting from the positive attributes of PEGylation. dovepress.com

Properties Influenced by PEG Chain Length
PropertyEffect of Increasing PEG Chain LengthRationale for PEG8
Water SolubilityIncreasesProvides adequate solubility for bioconjugation.
Steric HindranceIncreasesMinimizes excessive shielding of conjugated molecules.
Blood Circulation TimeIncreasesOffers a balance for applications not requiring maximum circulation time.
Targeting AbilityCan DecreaseReduces potential masking of targeting ligands.

Multi-Stimuli Responsive Systems Incorporating Redox-Responsiveness

To enhance the specificity and control of drug delivery, researchers have developed multi-stimuli responsive systems that react to more than one environmental trigger. nih.govdovepress.com Incorporating redox-responsiveness alongside other triggers allows for a more sophisticated and targeted release mechanism. nih.gov For instance, a nanocarrier might be designed to be stable in general circulation but release its payload only when it encounters the specific combination of triggers present in a tumor microenvironment.

Common combinations include:

Redox and pH-Responsiveness: This is a widely explored combination, as tumor tissues are often characterized by both a slightly acidic extracellular environment (low pH) and a highly reductive intracellular environment (high GSH). mdpi.comnih.gov A carrier can be designed with pH-sensitive bonds that trigger a change upon reaching the tumor and disulfide bonds that cleave once the carrier is internalized by tumor cells. dovepress.com

Redox and Temperature-Responsiveness: Some systems incorporate temperature-sensitive polymers, which undergo a phase transition at a specific temperature, alongside redox-cleavable linkers. nih.gov This could allow for externally applied hyperthermia to trigger a release in a specific location, with the redox component providing a second level of intracellular control.

Redox and Enzyme-Responsiveness: Certain enzymes are overexpressed in diseased tissues. dovepress.com Polymeric systems can be designed to be degraded by these specific enzymes, in addition to having disulfide bonds that are cleaved by GSH.

Mechanisms of Redox Triggered Disassembly and Cargo Release

Detailed Investigation of Disulfide Bond Reduction Kinetics

Glutathione (B108866) (GSH) is a tripeptide that is the most abundant endogenous antioxidant. A significant concentration gradient of GSH exists between the extracellular and intracellular compartments. The extracellular environment typically has a low GSH concentration (in the micromolar range), while the intracellular concentration is substantially higher (in the millimolar range) nih.gov. This differential provides a basis for the design of drug delivery systems that are stable in circulation but disassemble upon entering a cell.

The cleavage of a disulfide bond by GSH occurs via a thiol-disulfide exchange reaction. The rate of this reaction is highly dependent on the GSH concentration. Higher concentrations of GSH lead to a more rapid cleavage of the disulfide bonds within the polymer, accelerating its disassembly nih.gov. For instance, studies on disulfide-cross-linked micelles have shown that at intracellular GSH concentrations (e.g., 10 mM), the release of an encapsulated drug is significantly faster than at extracellular concentrations nih.gov.

Table 1: Effect of Glutathione (GSH) Concentration on Disulfide Bond Cleavage and Cargo Release
GSH ConcentrationTypical Biological CompartmentRate of Disulfide CleavageConsequence for Polymer Disassembly
Low (e.g., 2-20 µM)Extracellular space, blood plasmaSlowPolymer remains relatively stable
High (e.g., 1-10 mM)Intracellular space (cytosol)FastRapid polymer disassembly and cargo release

While GSH is the most prominent biological reductant, other molecules can also contribute to the cleavage of disulfide bonds. The thioredoxin (Trx) system, which includes thioredoxin and thioredoxin reductase, is another important cellular redox-regulating system. Thioredoxin is a protein that contains a dithiol-disulfide active site and is capable of reducing disulfide bonds in other proteins and molecules nih.gov. The Trx system can also facilitate the cleavage of disulfide bonds in synthetic polymers, contributing to their degradation in a cellular environment.

pH-Dependent Aspects of Disulfide Cleavage and Polymer Degradation

The kinetics of thiol-disulfide exchange reactions are notably influenced by the pH of the surrounding medium nih.govnih.gov. The reaction proceeds through a nucleophilic attack of a thiolate anion (RS⁻) on one of the sulfur atoms of the disulfide bond. The concentration of the more reactive thiolate anion increases with increasing pH as the thiol group (RSH) deprotonates. Consequently, the rate of disulfide bond reduction is generally enhanced at alkaline pH values nih.gov.

While the intracellular pH is typically close to neutral (around 7.4), certain subcellular compartments, such as endosomes and lysosomes, have a more acidic environment. In the context of acid-PEG8-S-S-PEG8-acid, the presence of terminal carboxylic acid groups suggests that the polymer's solubility and conformation may also be pH-dependent. However, for the disulfide cleavage itself, a more alkaline environment would theoretically accelerate the process. Some studies have explored disulfide-containing polymers that exhibit pH-dependent degradation, where the polymer structure is designed to be more susceptible to degradation under specific pH conditions nih.gov.

Mechanistic Pathways of Polymer Disintegration Post-Disulfide Cleavage

The cleavage of the disulfide bond in this compound initiates a cascade of events that ultimately leads to the disassembly of the polymer and the release of any associated cargo.

Upon cleavage of the disulfide bond, the single polymer chain is broken into two smaller fragments. This fragmentation leads to a significant decrease in the molecular weight of the polymer. For larger polymeric assemblies, this scission of cross-links results in a loss of structural integrity. The polymer network swells and eventually disintegrates. This disintegration is often accompanied by a change in the polymer's solubility. The resulting smaller, more hydrophilic PEG fragments are more readily soluble in an aqueous environment, leading to the dissolution of the nanostructure. These stimuli-responsive changes in conformation and solubility are a hallmark of smart polymers nih.govnih.govyoutube.com.

The redox-triggered disassembly of the polymer is the direct mechanism for the controlled release of encapsulated or conjugated cargo nih.govacs.orgrsc.org. In a drug delivery system, a therapeutic agent can be physically entrapped within the core of a polymeric nanostructure or chemically conjugated to the polymer backbone.

When the disulfide bonds are cleaved in a reducing environment, the polymer matrix degrades, and the physically encapsulated drug is released via diffusion. In the case of a conjugated drug, the cleavage of the disulfide linker directly liberates the therapeutic molecule from the polymer carrier. The rate of drug release is therefore intrinsically linked to the kinetics of disulfide bond reduction, allowing for a release profile that is responsive to the specific redox environment of the target site acs.org.

Table 2: Summary of Disassembly and Release Mechanisms
StepDescriptionKey Factors
1. Reductive TriggerExposure to a reducing environment (e.g., intracellular space).High concentration of reducing agents (e.g., GSH).
2. Disulfide CleavageThiol-disulfide exchange reaction breaks the S-S bond.Concentration of reductant, pH.
3. Polymer DisintegrationCleavage of cross-links leads to a decrease in molecular weight and structural collapse.Polymer architecture, cross-linking density.
4. Conformational & Solubility ChangesThe polymer undergoes a transition from an assembled state to soluble fragments.Hydrophilicity of the resulting polymer fragments.
5. Cargo ReleaseThe encapsulated or conjugated cargo is liberated from the disintegrated polymer matrix.Mechanism of cargo loading (encapsulation vs. conjugation).

Advanced Characterization Techniques for Redox Responsive Peg Conjugates

Spectroscopic Methods for Structural Elucidation of the Chemical Compound

Spectroscopic techniques are indispensable for the primary structural confirmation of acid-PEG8-S-S-PEG8-acid. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are standard methods used for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are utilized to provide detailed information about the molecular structure.

¹H NMR spectra confirm the presence of characteristic protons. The prominent signal for the ethylene (B1197577) glycol repeating units (-O-CH₂-CH₂-) typically appears as a singlet or multiplet around 3.6 ppm. Protons on the methylene (B1212753) groups adjacent to the disulfide bond (-S-CH₂-) and the carboxylic acid (-CH₂-COOH) would have distinct chemical shifts, confirming the successful linkage and functionalization. researchgate.netresearchgate.net

¹³C NMR spectra provide complementary information, showing characteristic peaks for the carbons in the PEG backbone, as well as the carbons adjacent to the sulfur atoms and the carbonyl carbon of the acid group, further verifying the covalent structure. researchgate.net

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis is used to identify the functional groups present in the molecule. The spectrum of this compound would exhibit characteristic absorption bands:

A strong, broad band for the C-O-C ether stretch of the PEG backbone.

A characteristic absorption for the S-S disulfide bond, which is often weak.

A distinct peak for the C=O carbonyl stretch of the terminal carboxylic acid groups. researchgate.net

Table 1: Representative Spectroscopic Data for Structural Confirmation

TechniqueFunctional Group / Proton EnvironmentExpected Signal / Peak Position
¹H NMRPEG Backbone (-O-CH₂-CH₂-)~3.6 ppm
Methylene adjacent to Disulfide (-CH₂-S-S-)~2.9 ppm
Methylene adjacent to Acid (-CH₂-COOH)~2.5 ppm
¹³C NMRPEG Backbone (-O-CH₂-CH₂-)~70 ppm
Carbonyl Carbon (-COOH)~170 ppm
FTIRC-O-C Ether Stretch~1100 cm⁻¹
C=O Carbonyl Stretch~1730 cm⁻¹

Chromatographic and Mass Spectrometric Analysis of Disulfide Cleavage Products

To confirm the redox-responsive nature of this compound, its cleavage products are analyzed following exposure to a reducing agent, such as dithiothreitol (B142953) (DTT) or glutathione (B108866) (GSH). High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are the primary techniques for this analysis.

The disulfide bond in this compound is designed to cleave in a reductive environment, yielding two molecules of the corresponding thiol, acid-PEG8-SH.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) can be used to monitor the cleavage reaction. The original compound, this compound, will have a specific retention time. Upon addition of a reducing agent, the peak corresponding to the parent molecule will decrease in intensity, while a new peak, corresponding to the more polar cleavage product acid-PEG8-SH, will appear and increase over time. acs.org

Mass Spectrometry (MS): MS is used to confirm the identity of the cleavage products by determining their molecular weight. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common MS techniques for analyzing PEG conjugates. nih.gov Analysis of PEGylated molecules can be challenging due to their polydispersity and the formation of multiple charged ions. acs.orgingenieria-analitica.com A strategy to simplify the spectra involves the post-column addition of amines like triethylamine (B128534) (TEA), which reduces the charge states and aids in deconvolution to obtain accurate masses. acs.orgingenieria-analitica.com The mass spectrum after reduction would show a peak corresponding to the molecular weight of acid-PEG8-SH, confirming the successful cleavage of the disulfide bond.

Table 2: Mass Spectrometric Analysis of Cleavage

CompoundStateExpected Molecular Weight (Approximate)
This compoundBefore Cleavage~931 g/mol
acid-PEG8-SHAfter Cleavage~466 g/mol

In the context of conjugating this compound to other molecules, such as peptides or proteins, identifying the site of attachment is a critical quality attribute. nih.gov This is typically achieved by a bottom-up proteomics approach involving enzymatic digestion followed by LC-MS/MS analysis. researchgate.net

The strategy involves reducing the disulfide bond to detach the PEG chains from the target molecule. nih.govscispace.commdpi.comnih.gov The now-free cysteine residue on the protein, which was previously involved in the disulfide linkage, can be identified. By comparing the peptide maps of the native protein and the post-cleavage protein, the specific peptide fragment containing the newly available thiol can be identified, pinpointing the original site of PEG conjugation. researchgate.net For the standalone this compound molecule, this analysis confirms that the "attachment site" is the disulfide bond linking the two identical PEG arms.

Dynamic Light Scattering (DLS) for Assessing Disassembly Behavior

Redox-responsive PEG conjugates are often designed to self-assemble into larger nanostructures, such as micelles or nanoparticles, in aqueous solutions. uc.edumdpi.com Dynamic Light Scattering (DLS) is a key technique for measuring the size of these assemblies and monitoring their disassembly in response to a reductive trigger.

DLS measures the hydrodynamic diameter of particles in a solution. An aqueous solution of a self-assembled system based on this compound would show particles of a certain size (e.g., 50-200 nm). uc.edunih.gov Upon the introduction of a reducing agent like GSH, the disulfide bonds within the core or at the interface of these assemblies are cleaved. acs.org This cleavage disrupts the amphiphilic balance, leading to the disassembly of the nanoparticles back into individual molecules. DLS measurements taken over time will show a significant decrease in the particle size and a change in the polydispersity index (PDI), providing direct evidence of the redox-responsive disassembly. nih.govacs.orgacs.org

Table 3: Illustrative DLS Data for Nanoparticle Disassembly

ConditionTimeAverage Hydrodynamic Diameter (Z-average, nm)Polydispersity Index (PDI)
Before GSH Addition0 min1100.15
After GSH Addition10 min850.25
30 min400.40
60 min<10 (Disassembled)N/A

Computational Modeling and Simulation of Disulfide Bond Dynamics

Computational methods provide atomic-level insights into the dynamic behavior of disulfide bonds within PEG conjugates, complementing experimental data. researchgate.netnih.gov These simulations can model the molecule's behavior in different environments and predict its response to various stimuli.

Computational modeling, particularly using quantum mechanics/molecular mechanics (QM/MM) methods, can elucidate the reaction mechanism of disulfide bond cleavage. nih.gov These simulations can model the approach of a chemical stimulus, such as a thiol-containing molecule like glutathione, to the disulfide bond of this compound. By calculating the energy landscape of the reaction, these models can predict the most likely cleavage pathway, including transition states and activation energies. nih.gov This provides a fundamental understanding of the kinetics and thermodynamics of the redox-responsive behavior. Furthermore, simulations can be used to predict how external forces might induce scission of the S-S bond, which is relevant for understanding material stability under mechanical stress. researchgate.net

Molecular dynamics (MD) simulations are powerful tools for studying the conformational flexibility of molecules over time. nih.govfigshare.com A disulfide bond acts as a covalent constraint that significantly influences the possible conformations a molecule like this compound can adopt. nih.gov MD simulations can map these conformational states.

Upon simulating the cleavage of the disulfide bond, the two resulting acid-PEG8-SH fragments gain significant rotational and translational freedom. MD simulations can visualize this transition from a single, linked molecule to two independent, highly flexible chains. researchgate.net This change in molecular conformation is the underlying reason for the disassembly of larger, ordered nanostructures, a process that is critical to the function of these smart materials. nih.govresearchgate.net

Applications and Research Directions in Responsive Materials Science

Development of Stimuli-Responsive Nanocarriers for Targeted Delivery

The design of "smart" nanocarriers that can transport therapeutic agents to a target site and release them on demand is a primary focus of modern drug delivery research. The acid-PEG8-S-S-PEG8-acid linker is integral to this field, enabling the construction of nanocarriers that remain stable in circulation but release their payload in response to the reducing environment within cells. The terminal carboxylic acid groups allow for conjugation to targeting ligands or other functional molecules, while the PEG chains provide a hydrophilic shield, reducing non-specific interactions and prolonging circulation time. This compound has been utilized as a reactant in the preparation of advanced nanoparticle systems, such as orthogonally dual-clickable Janus nanoparticles and cyclic RGD functionalized gold nanoparticles for tumor targeting .

The central disulfide bond is the key to the stimuli-responsive behavior of nanocarriers built with this linker. The concentration of glutathione (B108866) (GSH), a tripeptide with a free thiol group, is significantly higher inside cells (in the millimolar range) compared to the extracellular environment (in the micromolar range). This steep redox gradient is exploited for targeted drug release.

When a nanocarrier constructed with this compound is internalized by a cell, typically through endocytosis, the disulfide bond is exposed to the high intracellular GSH concentration. The GSH reduces the disulfide bond (-S-S-) to two separate thiol groups (-SH), leading to the cleavage of the linker. This cleavage can trigger the disassembly of the nanocarrier, releasing the encapsulated therapeutic agent directly into the cytoplasm where it can exert its effect. This mechanism ensures that the drug release is localized to the target cells, minimizing systemic exposure and potential side effects.

Table 1: Comparative Glutathione (GSH) Concentrations and Impact on Disulfide Linker Stability

Environment Typical GSH Concentration Effect on this compound Linker
Blood Plasma ~2-20 µM Stable, linker remains intact
Intracellular Cytosol ~1-10 mM High, leading to rapid cleavage of the disulfide bond

A significant challenge in drug delivery is the "PEG dilemma," where the hydrophilic PEG shield that prolongs circulation and prevents immune detection can also hinder the uptake of the nanocarrier by target cells and impede the release of the drug from endosomes. Cleavable linkers like this compound provide a solution to this problem.

By incorporating this linker, a "detachable" PEG shield can be created. The nanocarrier benefits from the stabilizing effects of PEG while in circulation. Upon reaching the target tissue and being internalized by cells, the intracellular reducing environment cleaves the disulfide bond, causing the PEG chains to detach from the surface of the nanocarrier. This "shedding" of the hydrophilic layer can facilitate the interaction of the nanocarrier with endosomal membranes, promoting escape into the cytoplasm and enhancing the bioavailability of the therapeutic payload.

Gene Delivery Systems Utilizing Disulfide-Responsive Linkers

The delivery of genetic material, such as plasmid DNA (pDNA) or small interfering RNA (siRNA), presents unique challenges, including protecting the nucleic acids from degradation and facilitating their entry into the cell and nucleus. Disulfide-responsive linkers are employed in non-viral gene vectors to address these issues. Cationic polymers or lipids, which are used to condense the negatively charged nucleic acids, can be shielded with PEG chains attached via the this compound linker. This shielding reduces cytotoxicity and non-specific interactions. Once inside the cell, the high glutathione concentration cleaves the disulfide bond, removing the PEG shield. This unmasking of the cationic core is crucial for two reasons: it facilitates the release of the nucleic acid from the carrier and aids in endosomal escape, both of which are critical steps for successful gene transfection.

Prodrug Design and Activation Strategies

The this compound linker is a valuable tool in prodrug design, where a pharmacologically active agent is temporarily inactivated by chemical modification. The terminal carboxylic acid groups can be used to conjugate two molecules of a drug (or one drug and one targeting moiety) to the linker. The resulting conjugate is often inactive and may have improved solubility and pharmacokinetic properties due to the PEG chains.

This prodrug remains stable in the bloodstream. However, upon entering a target cell, the disulfide bond is cleaved by glutathione, releasing the active drug. This strategy ensures that the cytotoxic or therapeutic agent is activated specifically within the target cells, which is particularly advantageous in cancer therapy to reduce toxicity to healthy tissues. The kinetics of drug release can be influenced by the steric hindrance around the disulfide bond, allowing for tunable activation profiles.

Table 2: Research Findings on Disulfide-Linked Prodrug Release

Prodrug System Component Stimulus Typical Release Profile Research Observation
Disulfide Linker 10 mM Glutathione (simulated intracellular) Rapid Release (minutes to hours) Disulfide bond cleavage is an effective trigger for intracellular drug activation.

Hydrogels and Smart Materials with Tunable Properties

Hydrogels are three-dimensional polymer networks that can absorb large amounts of water, making them highly biocompatible and suitable for applications like tissue engineering and controlled drug release. By using this compound as a cross-linker, redox-responsive hydrogels can be fabricated. These "smart" hydrogels are stable under normal physiological conditions but will degrade and dissolve in a reducing environment.

This property allows for the on-demand release of encapsulated cells or therapeutic proteins. The degradation rate can be tuned by altering the cross-linking density and the concentration of the reducing agent. Such hydrogels can be designed to be injectable, forming a gel in situ that slowly releases a drug and then degrades over time into biocompatible components. The mechanical properties, such as stiffness and elasticity, of these disulfide-crosslinked hydrogels can be controlled, making them adaptable for various tissue engineering applications.

Surface Modification and Bioconjugation with Reversible Disulfide Bonds

The terminal carboxylic acid groups of this compound allow for its covalent attachment to surfaces, such as nanoparticles or medical implants, through standard amide bond formation. This surface modification imparts the hydrophilic and non-fouling properties of PEG. The disulfide bond within the linker provides a point of reversible conjugation.

For example, a protein or peptide containing a free thiol group can be attached to a surface modified with this linker via a disulfide exchange reaction. This conjugation is stable but can be reversed by the addition of a reducing agent like dithiothreitol (B142953) (DTT) or by the intracellular glutathione environment. This reversible bioconjugation is useful in applications such as affinity chromatography, biosensors, and studying cellular processes where controlled attachment and release of biomolecules are required. This linker has been noted as a reactant for the functional immobilization of proteins on DNA-gold nanoparticles through a thiol-place exchange reaction .

Future Outlook and Translational Potential

The unique characteristics of the bifunctional, redox-sensitive linker, this compound, position it as a promising component in the next generation of smart biomaterials. Its future development and application are poised to advance several key areas within responsive materials science, with a significant potential for clinical translation. The future outlook for this compound is centered on refining its application in targeted drug delivery, advancing tissue engineering scaffolds, and overcoming the challenges associated with translating laboratory innovations into clinical realities.

The primary appeal of this compound lies in its disulfide bond, which can be cleaved in the presence of reducing agents like glutathione, a molecule found in significantly higher concentrations inside cells compared to the extracellular environment. This inherent redox sensitivity is a cornerstone for designing sophisticated drug delivery systems. Future research will likely focus on integrating this linker into complex nanocarriers, such as liposomes, micelles, and nanoparticles, to achieve more precise and controlled release of therapeutic agents. The terminal carboxylic acid groups on the linker provide convenient handles for conjugation to a wide array of molecules, including targeting ligands (antibodies, peptides) and therapeutic drugs.

The translational potential in oncology is particularly noteworthy. By incorporating this compound into drug delivery platforms, it is possible to create systems that remain stable in the bloodstream, minimizing off-target effects, and then release their cytotoxic payload specifically within the reducing environment of tumor cells. This targeted approach can enhance the therapeutic efficacy of anticancer drugs while reducing systemic toxicity. Future work will involve optimizing the pharmacokinetics and biodistribution of these nanocarriers to improve tumor accumulation and penetration.

In the realm of tissue engineering, the this compound linker offers a mechanism for creating biodegradable and stimuli-responsive hydrogels. These hydrogels can be designed to degrade in a controlled manner, orchestrated by the cellular microenvironment, which is crucial for tissue regeneration. The degradation of the hydrogel scaffold can be timed to match the rate of new tissue formation, allowing for seamless integration of the engineered tissue.

A significant future direction is the development of injectable hydrogels that can be administered in a minimally invasive manner. These hydrogels, crosslinked using the this compound linker, could encapsulate therapeutic cells or growth factors. Upon injection, the gel would form in situ, and the subsequent cleavage of the disulfide bonds by endogenous reducing agents would trigger the release of the encapsulated biologics, promoting localized tissue repair.

Despite the promising outlook, the path to clinical translation presents several challenges. The manufacturing of highly pure and well-defined materials incorporating this linker on a large scale needs to be standardized and cost-effective. Comprehensive long-term studies are required to fully understand the in vivo behavior, biocompatibility, and potential immunogenicity of materials derived from this compound.

Regulatory approval pathways for these novel responsive materials can be complex and will necessitate rigorous preclinical testing to demonstrate safety and efficacy. Collaboration between material scientists, biologists, and clinicians will be paramount to navigate these challenges and successfully translate these innovative materials from the laboratory to the clinic.

The future of this compound in responsive materials science is bright, with significant opportunities to create more effective and targeted therapies and regenerative medicine strategies. Overcoming the existing hurdles in manufacturing and clinical translation will be key to realizing the full potential of this versatile chemical compound.

Q & A

Q. What are the critical steps for synthesizing acid-PEG8-S-S-PEG8-acid with high purity?

  • Methodological Answer : Synthesis requires precise control of reaction conditions. Key steps include:

Reagent Preparation : Use ultra-dry solvents and high-purity PEG precursors to avoid side reactions.

Disulfide Bond Formation : Optimize oxidation conditions (e.g., air exposure or controlled H2O2 addition) to ensure proper S-S bond formation.

Purification : Employ size-exclusion chromatography (SEC) or preparative HPLC to isolate the product, followed by lyophilization.

Characterization : Validate purity via <sup>1</sup>H NMR (to confirm PEG chain integrity) and mass spectrometry (to verify molecular weight).
Refer to experimental protocols emphasizing reproducibility and reagent sourcing .

Q. Which analytical techniques are essential for confirming disulfide bond stability in this compound?

  • Methodological Answer : Use a combination of techniques:
  • UV-Vis Spectroscopy : Monitor absorbance at ~260 nm for disulfide bond integrity under redox conditions.
  • Ellman's Assay : Quantify free thiol groups to detect premature reduction.
  • HPLC-MS : Track molecular weight shifts indicative of bond cleavage.
    Calibrate instruments using standardized disulfide references and validate results across multiple batches .

Q. How should researchers optimize storage conditions to prevent disulfide bond degradation?

  • Methodological Answer :
  • Temperature : Store lyophilized powder at -20°C in argon-filled vials to minimize oxidation.
  • Solvent Selection : For aqueous solutions, use degassed buffers (pH 6–7) with EDTA to chelate metal catalysts.
  • Stability Testing : Conduct accelerated aging studies (e.g., 40°C/75% RH for 4 weeks) and compare results to real-time stability data .

Advanced Research Questions

Q. What experimental designs are effective for studying redox-responsive cleavage kinetics of this compound in biological environments?

  • Methodological Answer :
  • Kinetic Assays : Expose the compound to glutathione (GSH) gradients (0.1–10 mM) mimicking intracellular conditions.
  • Monitoring Tools : Use fluorescence quenching (via pyrene excimer formation) or SEC to track cleavage rates.
  • Data Analysis : Apply pseudo-first-order kinetics models and report half-life (t1/2) values with confidence intervals.
    Validate findings using orthogonal methods (e.g., LC-MS/MS) to resolve assay-specific artifacts .

Q. How can researchers reconcile discrepancies in hydrodynamic radius measurements between DLS and SEC-MALS for this compound?

  • Methodological Answer :
  • Sample Preparation : Ensure identical buffer conditions and concentrations for both techniques.
  • Data Interpretation :
  • DLS : Account for aggregation artifacts by performing intensity-weighted analysis.
  • SEC-MALS : Use a refractive index increment (dn/dc) specific to PEG-disulfide conjugates.
  • Statistical Validation : Calculate Pearson correlation coefficients between datasets and report measurement uncertainties .

Q. What statistical methods are recommended for analyzing batch-to-batch variability in PEG chain length distribution?

  • Methodological Answer :
  • Data Collection : Use MALDI-TOF MS to quantify PEG oligomer populations.
  • Analysis Framework :

Apply ANOVA to compare mean chain lengths across batches.

Use principal component analysis (PCA) to identify sources of variability (e.g., initiator purity).

  • Reporting : Include coefficient of variation (CV) values and control charts for quality assurance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.